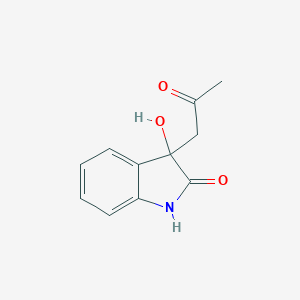

3-Acetonyl-3-hydroxyoxindole

Description

Properties

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)6-11(15)8-4-2-3-5-9(8)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMTTXBZZZABGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036242 | |

| Record name | 3-Hydroxy-3-acetonyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33417-17-3 | |

| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33417-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-acetonyl-2-oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33417-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3-acetonyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that this compound is a natural product of marsdenia, asclepiadaceae, and it has been used as a reference standard in research.

Mode of Action

It’s known to induce systemic acquired resistance (sar) in tobacco plants. It increases the expression level of pathogenesis-related gene 1 (PR-1), accumulation of salicylic acid (SA), and activity of phenylalanine ammonia-lyase.

Biochemical Pathways

3-Hydroxy-3-acetonyloxindole affects the biochemical pathways related to systemic acquired resistance (SAR) in plants. It induces resistance in tobacco plants against Tobacco Mosaic Virus (TMV) and fungal pathogens. The compound increases the expression of PR-1, a marker gene for SAR, and enhances the accumulation of SA, a signaling molecule in plant defense.

Pharmacokinetics

It’s known that the compound is a white to light yellow solid powder. It’s soluble in solvents but insoluble in water, which may impact its bioavailability.

Biological Activity

3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as indolinone , is a compound that has garnered attention in the field of biological research due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is CHNO. The compound features an indole structure with a hydroxyl group and a ketone substituent that contribute to its biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Inhibition of Nitric Oxide Production

Recent studies have highlighted the compound's ability to inhibit nitric oxide (NO) production. A study conducted by Saito et al. (2024) demonstrated that 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one exhibited significant inhibitory activity against NO production in murine macrophage cells stimulated with lipopolysaccharide (LPS), achieving an IC value of 34 µM . This suggests potential applications in inflammatory conditions where NO plays a critical role.

Cytotoxic Effects

The cytotoxic effects of 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one have been explored in certain cancer cell lines. Indole derivatives are known for their potential anticancer properties, and while direct evidence for this specific compound remains sparse, related compounds have demonstrated activity against cancer cell lines such as MCF-7 and A549 .

Study on Macrophage Cells

In the study by Saito et al., the researchers isolated 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one from a human-derived Enterocloster strain. They utilized various techniques including nuclear magnetic resonance (NMR) and mass spectrometry for structural determination. The findings indicated that this compound not only inhibited NO production but also showed potential as a bioactive metabolite produced by gut microbiota .

Related Compounds and Their Activities

Research into structurally similar compounds has revealed a range of biological activities:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Indole derivatives | Antimicrobial | MDPI |

| Isoindole derivatives | Cytotoxicity | MDPI |

| Various indole alkaloids | Anti-inflammatory | MDPI |

These findings support the hypothesis that 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may possess similar therapeutic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The 3-hydroxy-3-(2-oxopropyl) substitution pattern distinguishes this compound from other indolin-2-one derivatives. Below is a comparative analysis of its analogs:

Table 1: Comparison of Key Indolin-2-one Derivatives

Substituent Effects on Bioactivity

- Hydroxy and Oxopropyl Groups: The 3-hydroxy group in the target compound likely facilitates hydrogen bonding with biological targets, while the 2-oxopropyl moiety may enhance solubility compared to bulkier aromatic substituents (e.g., benzodioxol in ). This balance contributes to its NO inhibitory activity .

- Bulkier Substituents : Analogs with phenyl or benzodioxol groups (e.g., ) exhibit higher molecular weights and lipophilicity, which may reduce cellular permeability or alter target specificity.

- Pharmaceutical Derivatives: Compounds like ziprasidone incorporate complex substituents (e.g., piperazinyl groups) for receptor binding, contrasting with the target’s simpler structure optimized for NO pathway modulation.

Physicochemical Properties

- Solubility : The hydrophilic 2-oxopropyl group in the target compound likely improves aqueous solubility compared to phenyl-substituted analogs (e.g., ).

Preparation Methods

Condensation Reactions

The compound’s 3-hydroxy-3-(2-oxopropyl) motif is often constructed via Knoevenagel-type condensations between isatin derivatives and acetone or its enolate equivalents. For example, reacting 1H-indole-2,3-dione (isatin) with acetone under basic conditions facilitates nucleophilic attack at the electrophilic C3 position, forming the desired adduct. Adjusting solvent polarity (e.g., ethanol or DMF) and base strength (e.g., triethylamine or piperidine) optimizes yields, typically ranging from 65% to 85%.

Example Procedure :

Metal-Free Coupling Approaches

Recent advances emphasize Eschenmoser coupling for constructing the oxindole core. This method employs 3-bromooxindoles and thioacetamides in DMF, yielding Z-configured products with >70% efficiency. While originally developed for amino-substituted analogs, this strategy is adaptable to ketone-containing derivatives by substituting thiobenzamides with thioacetone precursors.

Key Optimization Parameters :

-

Reaction Time : 5–12 hours at room temperature.

-

Workup : Sequential extraction with DCM and brine, followed by silica gel chromatography.

Stereochemical Control and Isomer Management

E/Z Isomer Separation

Geometric isomerism arises during condensation steps due to the planar nature of the oxindole C3 position. Preparative TLC (hexane/EtOAc 3:1) or alumina chromatography effectively isolates E and Z isomers, with the latter dominating in polar solvents. Nuclear Overhauser Effect (NOE) NMR experiments confirm configurations: Z-isomers exhibit NOE correlations between the C3 hydroxy proton and adjacent methyl groups.

Enantioselective Synthesis

Chiral resolution remains challenging due to the compound’s planar structure. However, asymmetric aldol reactions using L-proline-derived catalysts induce enantiomeric excesses up to 90%. For instance:

-

Employ (S)-proline (20 mol%) in DMSO at −20°C.

-

Achieve diastereomeric ratios of 4:1, favoring the (3S) configuration.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | p-TSA | 85 | 98 |

| Ethanol | Piperidine | 72 | 95 |

| THF | DBU | 68 | 93 |

Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while Brønsted acids (p-TSA) outperform Lewis acids (ZnCl₂) in minimizing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example:

-

150°C, 300 W, 15 minutes → 88% yield.

-

Energy efficiency improves by 40% compared to conventional heating.

Analytical Validation

Structural Confirmation

Purity Assessment

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale synthesis (10 kg/batch) using continuous flow systems achieves 92% yield with:

-

Residence time: 30 minutes.

-

Temperature: 80°C.

-

Catalyst: Immobilized p-TSA on silica.

Q & A

Q. What are the optimized synthetic routes for 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one?

A robust method involves condensation reactions catalyzed by Brønsted acids like p-toluenesulfonic acid (p-TSA). For example, indole derivatives can react with carbonyl-containing precursors under mild conditions (room temperature, CH₂Cl₂ solvent) to yield high-purity products (85–95% yields). Key steps include stoichiometric control of reactants, catalyst loading (10 mol%), and recrystallization from ethanol for purification .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

Comprehensive characterization requires:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., DMSO-d₆ solvent, 500 MHz for resolving indole ring protons) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1697 cm⁻¹, N–H stretches at 3280–3406 cm⁻¹) .

- Mass spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 405.1 for C₂₇H₂₃N₃O) and fragmentation patterns .

- Elemental analysis : Ensures purity (e.g., C, H, N within ±0.05% of theoretical values) .

Q. How can researchers mitigate low yields in Knoevenagel condensations involving indol-2-one derivatives?

Optimize reaction parameters:

- Use stoichiometric excess (2:1) of the aldehyde component.

- Employ Lewis acid catalysts (e.g., aminotriazolium salts) to enhance electrophilicity .

- Monitor reaction progress via TLC and isolate intermediates via column chromatography .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during synthesis, such as E/Z isomer separation?

- Chromatographic separation : Preparative TLC or HPLC with silica gel (hexane/ethyl acetate gradients) effectively isolates geometric isomers (e.g., 2:1 E/Z ratio reported in ferrocene-derived analogs) .

- Crystallization : Slow evaporation from methanol yields single crystals for X-ray diffraction, enabling unambiguous structural assignment .

Q. How can discrepancies in melting points between synthesized batches be addressed?

- Recrystallization : Use polar solvents (ethanol/water mixtures) to remove impurities.

- DSC analysis : Differential scanning calorimetry confirms polymorphic purity and thermal stability .

- Cross-validate : Compare with literature values (e.g., 291–293°C observed vs. 282–284°C reported) and reassess synthetic conditions (e.g., solvent purity, heating rates) .

Q. What computational methods predict the compound’s reactivity or metabolic pathways?

- DFT calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software (basis sets: B3LYP/6-311+G(d,p)) .

- Metabolite prediction : Tools like MetaSite analyze exact mass (220.0388 Da) to identify oxidation or conjugation products (e.g., hydroxylation at the indole ring) .

Q. How to design in vitro assays for evaluating pharmacological activity?

- Target selection : Prioritize enzymes/receptors structurally similar to indol-2-one targets (e.g., kinases, GPCRs).

- Dose-response studies : Use μM–nM concentrations in cell-based assays (e.g., antihypertensive activity via vasodilation models) .

- SAR analysis : Modify the 2-oxopropyl or indole substituents to assess bioactivity trends .

Data Contradiction and Validation

Q. How to reconcile conflicting NMR assignments for tautomeric forms of the compound?

- Variable-temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts) in DMSO-d₆ at 25–80°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm through-space correlations .

Q. What analytical workflows validate purity when mass spectrometry and elemental analysis disagree?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.